molecular formula C16H9F2NO B6337533 (3,4-Difluorophenyl)(quinolin-3-yl)methanone CAS No. 1183426-12-1

(3,4-Difluorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337533
CAS No.: 1183426-12-1
M. Wt: 269.24 g/mol
InChI Key: UFNCLQVQTCTEIJ-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(quinolin-3-yl)methanone is a chemical compound with the molecular formula C16H9F2NO and a molecular weight of 269.25 g/mol . This compound is characterized by the presence of both a difluorophenyl group and a quinolinyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of (3,4-Difluorophenyl)(quinolin-3-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with quinoline-3-carboxylic acid in the presence of a suitable catalyst and solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(3,4-Difluorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3,4-Difluorophenyl)(quinolin-3-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3,4-difluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-13-6-5-11(8-14(13)18)16(20)12-7-10-3-1-2-4-15(10)19-9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNCLQVQTCTEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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